4-(Dimethylamino)-2',4'-dinitrostilbene
Overview
Description
4-(Dimethylamino)-2’,4’-dinitrostilbene is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilisation from the NMe2 substituent .
Synthesis Analysis
A new organic material 4-N,N-dimethylamino-4’-N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) is synthesized via Knoevenagel condensation reaction followed by metathesization reaction . DSDNS single crystals are successfully grown from the methanol–acetonitrile medium by low-temperature slow evaporation solution technique .Molecular Structure Analysis
The molecular structure of the DSDNS crystal was solved by single crystal X-ray diffraction (SXRD) techniques which confirms that the DSDNS crystal crystallizes in a monoclinic crystal system with the space group C2/c .Chemical Reactions Analysis
4-(Dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved . In the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, it was found that temperature has a significant impact on the protonation degree of DMAP derivatives .Physical And Chemical Properties Analysis
4-(Dimethylamino)-2’,4’-dinitrostilbene is a white solid . It is more basic than pyridine, owing to the resonance stabilisation from the NMe2 substituent . The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .Scientific Research Applications
1. Terahertz Wave Generation
- Summary of Application: This compound is used in the growth of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) crystals, which have applications in terahertz wave generation .
- Methods of Application: The absorption index and refractive index of the THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method . The generation of terahertz wave in DSTMS crystals with different thicknesses is also studied .
- Results or Outcomes: The highest terahertz conversion efficiency found was 1.71×10^–5 .
2. Mercury Detection
- Summary of Application: A flow injection analysis (FIA) incorporating a thiosemicarbazone-based coated wire electrode (CWE) was developed for the determination of mercury (II) .
- Methods of Application: A 0.1 M KNO3 carrier stream with pH between 1 and 5 and flow rate of 1 mL·min^−1 were used as optimum parameters .
- Results or Outcomes: The system was successfully applied for the determination of mercury (II) in dental amalgam solutions and spiked environmental water samples .
3. Microplastics Detection
Safety And Hazards
properties
IUPAC Name |
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-17(2)14-8-4-12(5-9-14)3-6-13-7-10-15(18(20)21)11-16(13)19(22)23/h3-11H,1-2H3/b6-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQVXPNRYJFXSG-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-2',4'-dinitrostilbene | |
CAS RN |
57711-75-8 | |
Record name | N,N-DIMETHYL-2',4'-DINITRO-4-STILBENAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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